1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methoxyphenyl group and a nitrophenyl group, which is further substituted with a methyl-1,2,4-oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The oxadiazole and nitrophenyl intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Piperazine Substitution: The final step involves the substitution of the piperazine ring with the methoxyphenyl and nitrophenyl-oxadiazole intermediates under controlled conditions, often using a solvent like dichloromethane and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structural features that may interact with biological targets.
Biology: Used in studies to understand its interaction with various enzymes and receptors.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The nitro group and oxadiazole ring are likely involved in these interactions, potentially through hydrogen bonding or π-π stacking interactions. The exact pathways and molecular targets can vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine: Lacks the nitro group, which may affect its reactivity and interaction with biological targets.
1-(2-Hydroxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine: The methoxy group is replaced with a hydroxyl group, potentially altering its chemical properties and biological activity.
1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitrophenyl]piperazine: The oxadiazole ring is replaced with a thiadiazole ring, which may influence its electronic properties and reactivity.
Uniqueness
1-(2-Methoxyphenyl)-4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperazine is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Properties
IUPAC Name |
5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-14-21-20(29-22-14)15-7-8-16(18(13-15)25(26)27)23-9-11-24(12-10-23)17-5-3-4-6-19(17)28-2/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTWAELWAGVRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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